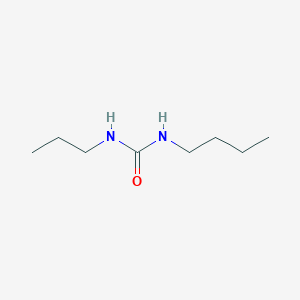

1-Butyl-3-propylurea

Cat. No. B8680700

Key on ui cas rn:

38014-62-9

M. Wt: 158.24 g/mol

InChI Key: GCOXCQKMIUIYOR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05158808

Procedure details

205.8 Grams (3.48 moles) of n-propylamine and 250 ml of dichloromethane were charged to a round bottom flask equipped with stirrer, thermometer, reflux condenser and dropping funnel. 313.7 Grams (3.16 moles) of butyl isocyanate were added to the dropping funnel and then metered into the flask with stirring and strong external cooling (solid CO2 bath) at a rate slow enough to maintain the contents generally below 0° C. except for brief excursions to higher temperatures. The resulting mixture was left to stand overnight and then freed of solvent and lights under vacuum with a rotary evaporator leaving 462.3 g of crude product (92.6% crude yield). After further drying of a portion under vacuum a 97.6 area % purity was recorded by gas chromatography. The product contained substantially only one compound by gas chromatography. It melted at 70°-72° C.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>ClCCl>[CH2:1]([NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11])[CH2:2][CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.48 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

3.16 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N=C=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

strong external cooling (solid CO2 bath) at a rate slow enough

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the contents generally below 0° C. except for brief excursions to higher temperatures

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resulting mixture was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

freed of solvent and lights under vacuum with a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)NC(=O)NCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 462.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 92.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |